KYS05047 is derived from a series of synthetic compounds designed to target T-type calcium channels, specifically the Cav3.x family. These channels are characterized by their low voltage activation and rapid inactivation properties, making them crucial in regulating intracellular calcium dynamics. KYS05047 has been studied for its effects on cell cycle regulation and apoptosis in cancer cells, particularly human lung adenocarcinoma A549 cells .
The synthesis of KYS05047 involves several steps, typically starting from simpler organic precursors. While specific synthetic routes can vary, a common approach includes:
The precise conditions (temperature, solvent, catalysts) can significantly influence yield and purity, emphasizing the importance of optimizing these parameters during synthesis.
KYS05047 has a distinctive molecular structure characterized by its core dihydroquinazoline framework. The specific arrangement of atoms and functional groups enables its interaction with calcium channels:
The structure-function relationship is crucial for understanding how modifications to KYS05047 could enhance its efficacy or selectivity as a calcium channel blocker.
KYS05047 participates in several chemical reactions that are critical for its function:
These reactions underscore the compound's potential as an anticancer agent by disrupting normal cellular signaling.
The mechanism of action of KYS05047 primarily involves:
These actions collectively contribute to the compound's antitumor properties.
KYS05047 exhibits several notable physical and chemical properties:
Understanding these properties helps inform formulation strategies for drug delivery.
KYS05047 has potential applications in various scientific fields:
The 3,4-dihydroquinazoline scaffold was strategically selected as the chemical foundation for KYS05047 due to its proven interactions with voltage-gated calcium channels. Early research identified this heterocyclic structure as a privileged pharmacophore for T-type channel modulation, given its ability to occupy key hydrophobic pockets in the channel’s α1G subunit. The core synthesis typically involved:
Table 1: Synthetic Routes for 3,4-Dihydroquinazoline Derivatives
Method | Key Reactants | Conditions | Yield Range | Reference |
---|---|---|---|---|
Cyclocondensation | Anthranilic acid, aldehydes | PPA, 120°C, 4h | 45–78% | [3] |
Solid-phase synthesis | Wang resin, Fmoc-amino acids | DIEA/DCM, room temp | 60–85% | [8] |
Carbodiimide coupling | Isocyanides, Grignard reagents | THF, −78°C to reflux | 52–90% | [5] |
DEAD-mediated Ugi/aza-Wittig | Iminophosphoranes, tetrahydroisoquinolines | Diethyl azodicarboxylate, rt | 65–82% | [10] |
The C2-aryl and N3-alkylamino substitutions proved critical for calcium channel affinity, with electron-withdrawing groups (e.g., p-fluorophenyl) enhancing potency by 3-fold in early analogs [3] [5].
Identification of KYS05047 relied on innovative screening platforms designed to overcome T-type channels’ biophysical challenges:
Table 2: Key Screening Parameters for T-Type Channel Blockers
Assay Component | Solution | Throughput | Z' Factor | Reference |
---|---|---|---|---|
Cell line | HEK293-Cav3.2 stable | 384-well | 0.62 | [2] |
Voltage control | Gramicidin (5 μM) | 20,000 compounds/day | N/A | [9] |
Detection | FLIPR/Fluo-4 Ca²⁺ fluorescence | 1 read/sec | >0.5 | [2] |
Hit criteria | >50% inhibition at 10 μM; IC₅₀ < 1 μM | 0.3% hit rate | [6] |
Lead optimization focused on enhancing T-type selectivity and cellular efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7